molecular formula C14H17NO2 B8309054 Ethyl 5-cyano-5-phenylvalerate

Ethyl 5-cyano-5-phenylvalerate

Cat. No.: B8309054
M. Wt: 231.29 g/mol
InChI Key: MTAGDIZQBQECSW-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-5-phenylvalerate is a substituted valerate ester featuring a cyano group (-CN) and a phenyl ring at the 5-position of the valeric acid backbone. The cyano group enhances electrophilicity, enabling nucleophilic additions or cyclization reactions, while the phenyl substituent contributes to steric bulk and aromatic interactions.

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

ethyl 5-cyano-5-phenylpentanoate

InChI

InChI=1S/C14H17NO2/c1-2-17-14(16)10-6-9-13(11-15)12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-10H2,1H3

InChI Key

MTAGDIZQBQECSW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC(C#N)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Ethyl 5-cyano-5-phenylvalerate, we analyze structurally analogous compounds with modifications to the substituents or backbone. Key comparisons are summarized below:

2.1. Ethyl 5-Oxo-5-Phenylvalerate
  • Structure: Replaces the cyano group (-CN) with a ketone (-C=O) at the 5-position.
  • Properties: The ketone group increases polarity compared to the cyano substituent, improving solubility in polar solvents (e.g., ethanol, DMSO) . Reactivity: The ketone is prone to nucleophilic attacks (e.g., Grignard reactions) or reductions (e.g., NaBH₄), unlike the cyano group, which may undergo hydrolysis to carboxylic acids or participate in nitrile-specific reactions (e.g., Strecker synthesis) .
  • Applications : Used as a synthetic intermediate for anti-inflammatory agents and fragrances due to its carbonyl reactivity .
2.2. Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-Diphenylpent-2-ynoate
  • Structure : Features an ethoxycarbonyloxy (-O-CO-OEt) group and two phenyl substituents at the 5-position, along with a terminal alkyne (-C≡C-) at the 2-position .
  • Properties: The alkyne enables click chemistry (e.g., Huisgen cycloaddition), while the ethoxycarbonyloxy group acts as a protecting group for alcohols or a leaving group in substitution reactions . Steric hindrance from the diphenyl groups reduces reactivity at the 5-position compared to mono-substituted analogs like this compound .
  • Applications : Demonstrated in propargylation reactions for synthesizing homopropargyl alcohols, key intermediates in natural product synthesis .
2.3. Cyano(3-phenoxyphenyl)methyl Esters (e.g., Fenvalerate)
  • Structure: Contains a cyano group and phenoxyphenyl moiety but differs in backbone (benzeneacetate vs. valerate) .
  • Properties: The cyano group in fenvalerate contributes to insecticidal activity by inhibiting sodium channels in pests . Compared to this compound, fenvalerate’s extended aromatic system enhances lipophilicity, favoring bioaccumulation .

Data Table: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula (Calculated MW) Reactivity Highlights Applications
This compound -CN, -Ph at C5 C₁₄H₁₇NO₂ (247.30 g/mol) Nitrile hydrolysis, nucleophilic addition Pharmaceutical intermediates
Ethyl 5-oxo-5-phenylvalerate -C=O, -Ph at C5 C₁₃H₁₆O₃ (220.27 g/mol) Ketone reductions, Grignard reactions Anti-inflammatory agents, fragrances
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate -O-CO-OEt, -Ph x2 at C5, -C≡C- C₂₃H₂₂O₅ (378.42 g/mol) Alkyne cycloadditions, propargylation Natural product synthesis
Fenvalerate -CN, -Ph-O-Ph at Cα C₂₅H₂₂ClNO₃ (419.90 g/mol) Sodium channel inhibition Insecticide

Research Findings and Limitations

  • Synthetic Routes: this compound may be synthesized via Knoevenagel condensation or cyanation of α,β-unsaturated esters, though direct literature is sparse. In contrast, Ethyl 5-oxo-5-phenylvalerate is prepared via Friedel-Crafts acylation , while Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate employs propargylation of homopropargyl alcohols .
  • Stability: The cyano group in this compound may confer greater thermal stability than ketone-containing analogs but could hydrolyze under acidic/basic conditions.
  • Knowledge Gaps: Experimental data (e.g., crystallography, NMR) for this compound are absent in the provided evidence. Structural inferences rely on analogs like diphenylpent-2-ynoate, whose crystal packing involves C–H···O interactions and torsional angles (e.g., C8–C9–C10–C11 = 178.2°) .

Q & A

Q. How can this compound serve as a precursor in drug discovery pipelines?

  • Methodological Answer : Its nitrile and ester groups are versatile handles for derivatization. For example, nitrile-to-amide conversion generates potential protease inhibitors. Structure-Activity Relationship (SAR) studies require parallel synthesis and high-throughput screening (HTS) to optimize pharmacophores .

Q. What role does this compound play in studying reaction mechanisms involving sterically hindered intermediates?

  • Methodological Answer : The phenyl group’s steric bulk slows nucleophilic substitution, making it a model for studying kinetic vs. thermodynamic control. Isotopic labeling (e.g., ¹³C) and in-situ IR spectroscopy track intermediate formation .

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